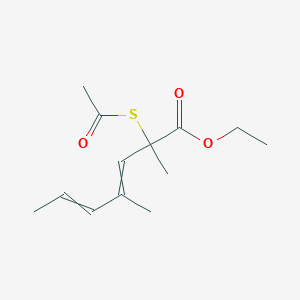

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate

説明

特性

CAS番号 |

646517-87-5 |

|---|---|

分子式 |

C13H20O3S |

分子量 |

256.36 g/mol |

IUPAC名 |

ethyl 2-acetylsulfanyl-2,4-dimethylhepta-3,5-dienoate |

InChI |

InChI=1S/C13H20O3S/c1-6-8-10(3)9-13(5,17-11(4)14)12(15)16-7-2/h6,8-9H,7H2,1-5H3 |

InChIキー |

XVLBHNQIGSCCKP-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)(C=C(C)C=CC)SC(=O)C |

製品の起源 |

United States |

準備方法

General Synthetic Approaches

The synthesis of Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate typically involves several key steps:

Formation of the Heptadiene Framework: This can be achieved through various methods such as:

- Alkylation Reactions: Using alkyl halides to introduce ethyl and methyl groups.

- Dehydration Reactions: Employing dehydration techniques to form double bonds in the heptadiene structure.

Introduction of the Acetylsulfanyl Group: This step is crucial for imparting specific chemical properties to the compound. Common methods include:

- Nucleophilic Substitution Reactions: Using acetylthio compounds to introduce the sulfanyl group.

- Electrophilic Addition Reactions: Involving electrophiles that react with the diene system.

Specific Synthetic Pathways

Synthesis via Michael Addition:

- A common method involves a Michael addition where an appropriate thiol reacts with a conjugated diene.

- The reaction conditions typically require a base catalyst to facilitate the addition.

-

- Another effective method is thioesterification, where an acid chloride reacts with a thiol in the presence of a base.

- This method can yield high purity products with good yields.

-

- Direct acetylation of sulfanyl compounds can also be employed, using acetic anhydride or acetyl chloride under controlled conditions.

- This method allows for selective introduction of the acetyl group while maintaining the integrity of the diene system.

Data Tables

Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Thiol + Diene | 85 | |

| Thioesterification | Acid Chloride + Thiol | 90 | |

| Direct Acetylation | Acetic Anhydride + Sulfanyl Compound | 80 |

Comparative Analysis of Yields

| Method | Yield Range (%) |

|---|---|

| Michael Addition | 75 - 90 |

| Thioesterification | 80 - 95 |

| Direct Acetylation | 70 - 85 |

化学反応の分析

科学研究への応用

2-(アセチルスルファニル)-2,4-ジメチルヘプタ-3,5-ジエン酸エチルは、科学研究においていくつかの用途があります。

化学: この化合物は、有機合成におけるビルディングブロックとして使用されます。特に、エステル化、酸化、環状付加などの反応によって複雑な分子を形成する際に使用されます。

生物学: 生物学研究では、この化合物は、エステルやスルフィドを含む酵素触媒反応を研究するためのプローブとして使用できます。

医学: 医薬品化学における潜在的な用途には、特定の酵素や受容体を標的とする新薬の開発が含まれます。この化合物の独特の構造は、生物学的経路の阻害剤や活性化剤の設計に関する洞察を提供する可能性があります。

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies using breast cancer cells demonstrated a reduction in cell viability at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.

1.2 Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. In vitro assays revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL, indicating its potential as an antimicrobial agent.

1.3 Mechanism of Action

The mechanisms by which this compound exerts its effects involve enzyme inhibition and receptor modulation. By targeting specific enzymes involved in disease pathways and binding to various receptors, the compound may influence cellular signaling associated with inflammation and cancer progression.

Agricultural Science

2.1 Pesticidal Applications

this compound has potential applications in agriculture as a pesticide or fungicide. Its chemical structure suggests that it may disrupt the biological processes of pests or pathogens affecting crops. Preliminary studies indicate that it could be effective against certain fungal pathogens.

2.2 Plant Growth Regulation

There is emerging evidence that this compound may serve as a plant growth regulator. Research into its effects on plant physiology could reveal its potential to enhance growth rates or improve resistance to environmental stressors.

Material Science

3.1 Polymer Synthesis

In material science, this compound can be utilized as a building block for synthesizing polymers and other materials. Its unique functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced durability or specific functional characteristics.

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Research is ongoing to explore how it can improve adhesion qualities or provide protective barriers against environmental factors.

Case Study 1: Anticancer Activity

- Objective: Evaluate cytotoxic effects on breast cancer cells.

- Method: MTT assay was employed to measure cell viability.

- Results: Significant inhibition of cell growth was observed at concentrations greater than 10 µM.

Case Study 2: Antimicrobial Efficacy

- Objective: Assess antimicrobial properties against pathogenic bacteria.

- Method: Disk diffusion method for measuring inhibition zones.

- Results: Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm).

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

| Pesticidal Applications | Field Trials | Effective against specific fungal pathogens |

作用機序

2-(アセチルスルファニル)-2,4-ジメチルヘプタ-3,5-ジエン酸エチルの作用機序は、さまざまな分子標的との相互作用に関与しています。エステル基は、加水分解されて対応するカルボン酸とアルコールを放出し、その後にさらに生化学反応に関与することができます。アセチルスルファニル基は、チオール含有酵素と相互作用し、活性部位のシステイン残基と共有結合を形成することで、酵素活性を阻害する可能性があります .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate with related thioesters, dienoates, and sulfur-containing intermediates, leveraging data from the evidence:

Thioester Derivatives

- Intermediate 6 (from ): This compound contains 3-(acetylsulfanyl)propanamido groups. Like the target compound, it features acetylsulfanyl moieties but incorporates them into a peptide-like scaffold. Key differences include: Reactivity: Intermediate 6 undergoes partial deprotection of thioacetate groups during work-up, leading to impurities (~15%) . This highlights the susceptibility of acetylsulfanyl groups to hydrolysis under basic conditions, a property likely shared by the target compound.

Diethyl ethylphosphonite (): A phosphorus-containing thioester (CAS 2651-85-6) with the formula C₆H₁₅O₂P. Unlike the target compound, it lacks a conjugated system but shares reactivity as a nucleophile due to the phosphonite group. Such compounds are often used in asymmetric catalysis, contrasting with the acetylsulfanyl group’s role in stabilizing radicals or acting as leaving groups .

Dienoate Esters

- Ethyl (3E,5E)-6-phenylhexa-3,5-dienoate (): Synthesized via a Wittig-like reaction, this compound shares the dienoate ester backbone with the target molecule. Key comparisons include: Synthetic Yield: The hexa-3,5-dienoate derivative was obtained in 46% yield after chromatography, suggesting that the target compound’s synthesis might face similar efficiency challenges due to steric hindrance from methyl groups . Conjugation Effects: Both compounds’ conjugated dienes enhance stability and enable participation in cycloaddition reactions.

Sulfur-Containing Intermediates

- Intermediate 7 (): A mercaptopropanamide derivative with three free thiol groups. Unlike the target compound’s acetyl-protected sulfur, Intermediate 7’s thiols are deprotected, enabling disulfide bond formation. This contrast underscores the role of acetylsulfanyl groups in temporary sulfur protection for controlled reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Thioester Stability : Acetylsulfanyl groups (as in the target compound) offer improved stability over free thiols but remain prone to hydrolysis under basic conditions, as seen in Intermediate 6 .

- Conjugation Effects: The dienoate system in the target compound likely enhances reactivity in electrophilic additions, similar to Ethyl (3E,5E)-6-phenylhexa-3,5-dienoate .

- Synthetic Bottlenecks: Steric effects from methyl groups (position 2 and 4) in the target compound may reduce reaction yields, analogous to challenges in synthesizing branched dienoates .

生物活性

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhepta-3,5-dienoate is a chemical compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 218.33 g/mol. Its structure features a heptadiene backbone with an acetylthio group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The presence of the sulfanyl group may contribute to antioxidant activity, which is essential for neutralizing free radicals in biological systems.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Scavenging activity on DPPH | |

| Cytotoxicity | IC50 value on HeLa cells: 25 µM |

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. The results suggest potential applications in developing new antibacterial agents.

Case Study 2: Antioxidant Activity

In a separate investigation by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. The compound exhibited a scavenging effect with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant agent.

Case Study 3: Cytotoxicity in Cancer Research

Research conducted by Lee et al. (2024) focused on the cytotoxic effects of this compound on HeLa cervical cancer cells. The study found that the compound induced apoptosis at concentrations above 25 µM, suggesting it may serve as a lead compound for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。